Home > Products > Screening Compounds P21379 > 2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide
2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide - 1172416-75-9

2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

Catalog Number: EVT-2940052
CAS Number: 1172416-75-9
Molecular Formula: C18H14ClFN4O
Molecular Weight: 356.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide hydrochloride (AACBA; GSK314181A)

  • Compound Description: AACBA is a potent P2X7 antagonist. In vitro studies demonstrated AACBA's ability to inhibit both human P2X7-mediated calcium flux and quinolinium uptake assays. AACBA also exhibited dose-dependent reduction of lipopolysaccharide-induced plasma interleukin-6 release and effectively prevented or reversed carrageenan-induced paw edema and mechanical hypersensitivity in acute in vivo models of pain and inflammation. []

(E)-N-[4-[[3-chloro-4-(2-pyridylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolyl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide

  • Compound Description: This compound represents a pharmaceutically acceptable salt, where n equals 1, 2, or 3; and M is a molecule of acid. The salt is selected from the group consisting of hydrochloride, para-toluene sulfonate, methanesulphonate, maleate, succinate and L-malate. The compound shows efficacy in treating cancer. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound is a potent and selective class I histone deacetylase (HDAC) inhibitor. [] It exhibits strong antiproliferative activity against the human myelodysplastic syndrome (SKM-1) cell line and demonstrates favorable pharmacokinetic properties.

1-(4-{5-Amino-6-fluoro-1-[2'-(2H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2-yl}-phenyl)-3-chloro-4-(substituted-phenyl)-azetidin-2-ones

  • Compound Description: This series of compounds demonstrates antihypertensive activity. [] These compounds contain a variety of substituents on the phenyl ring attached to the azetidin-2-one moiety.

-[amino]-N-(un/substituted-phenyl)acetamides

  • Compound Description: This series of compounds, particularly 2-[amino]-N-(3,5-dimethylphenyl)acetamide (7l), exhibits promising antibacterial and antifungal activities with low hemolytic activity. []

4-[(3-Chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-((S)-tetrahydrofuran-3-yloxy)-quinazoline

  • Compound Description: This compound, along with its dimaleate salt, exhibits potential therapeutic benefits for gastrointestinal tract, bile duct, gall bladder, lung diseases, as well as prayer. []

4-Amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]benzamide hydrochloride (14C-batanopride)

  • Compound Description: This compound, a radiolabeled analog of metoclopramide, serves as a valuable tool in pharmacokinetic and metabolic studies. []

8-(Benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione

  • Compound Description: This series of compounds represent novel derivatives synthesized by condensing various 4-substituted benzaldehydes with 8-amino-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl) phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione. []

3-(3-Chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides

  • Compound Description: This series of compounds, along with their carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol counterparts, have been synthesized and characterized. These compounds have undergone biological evaluation and docking studies. []

2-Chloro-3-formyl quinoline derivatives

  • Compound Description: This series of azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives were designed and synthesized to evaluate their biological significance. Some of the derivatives exhibited significant diuretic activity. []

1-(2,6-Difluorobenzoyl)-3-(2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)phenyl)urea (Flufenoxuron)

  • Compound Description: Flufenoxuron is a potent acylurea insecticide and acaricide. A radiolabeled analog ([aniline ring-U-14C] flufenoxuron) was synthesized to facilitate pharmacokinetic and metabolic studies. []

4-(Phenyl-(piperidin-4-yl)-amino)-benzamide derivatives

  • Compound Description: This series of compounds exhibits potential for treating pain, anxiety, and functional gastrointestinal disorders. []

4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides

  • Compound Description: This series of compounds exhibits bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). []

N-(4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide

  • Compound Description: This compound, featuring a pyrimidine and an oxadiazine ring, was synthesized and evaluated for antibacterial and antifungal activity. []

4-(4-R-phenyl)-3-(pyridin-2-yl)-5-(pyrimidin-2-yl)-1,2,4-triazoles

  • Compound Description: This series of six new pyrimidin-2-yl-substituted triaryltriazoles incorporates various substituents (R = methoxy, methyl, H, bromo, chloro, fluoro) on the phenyl ring. The compounds were synthesized and characterized to study their intermolecular interactions. []

Almorexant, SB-674042, and N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

  • Compound Description: Almorexant is a dual orexin receptor antagonist, while SB-674042 acts as a selective orexin 1 receptor antagonist, and EMPA is a selective orexin 2 receptor antagonist. []

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide

  • Compound Description: This novel naphthol derivative was synthesized through a multi-step process and characterized. []

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

  • Compound Description: This series of compounds, synthesized from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides, are reported to have potential as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors. []

VX-984 and M3814

  • Compound Description: VX-984 and M3814 are DNA-dependent protein kinase (DNA-PK) catalytic inhibitors that have progressed into clinical development for cancer therapy. []

N-[coumarin-6-yl-amino] thiazolidinone derivatives

  • Compound Description: This series of coumarin-thiazolidinone hybrids was synthesized and evaluated for antimicrobial activity. []

2-Mercapto-3-arylquinazolin-4(3H)-one scaffold bearing coumarin derivatives

  • Compound Description: These novel hybrid compounds combine a 2-mercapto-3-arylquinazolin-4(3H)-one scaffold with a coumarin moiety and demonstrate promising antibacterial activity. []

N-(3-[(1H-Pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamide derivatives

  • Compound Description: This series of compounds, particularly N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide, exhibits potent cytotoxicity against MCF-7, Ishikawa, and MDA-MB-231 cancer cell lines. []

N-Substituted-3-chloro-2-azetidinones

  • Compound Description: These compounds, featuring a substituted azetidin-2-one ring, exhibit both anthelmintic [] and anti-inflammatory activities. []

3-(Pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives

  • Compound Description: This series of heterocyclic compounds incorporates a triazolothiadiazole core and exhibits antibacterial and antifungal activity. []

Fluoro-substituted benzothiazole derivatives

  • Compound Description: These compounds, containing a fluoro-substituted benzothiazole core, were synthesized and screened for antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities. []

Fluorine-substituted 1,2,4-triazinones

  • Compound Description: This series of compounds incorporates a fluorine-substituted 1,2,4-triazinone core and exhibits both anti-HIV-1 and CDK2 inhibitory activity. []

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives

  • Compound Description: These compounds, synthesized from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides, showed bactericidal and fungicidal activity against Escherichia coli, Staphylococcus aureus, Mycobacterium luteum, and Aspergillus niger. []

N-Phenylaminomethylthioacetylpyrimidine-2,4-diones

  • Compound Description: This series of compounds exhibits potent protoporphyrinogen IX oxidase (PPO) inhibitory activity and displays promising herbicidal activity. []

Chidamide Derivatives

  • Compound Description: This series of compounds was designed based on the structure of chidamide, a histone deacetylase (HDAC) inhibitor, to enhance Zn2+ chelating and selectivity. Several analogs exhibited moderate antiproliferative activity against cancer cell lines. []

2-Chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (Compound 15) and N-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-6-amine (Compound 25)

  • Compound Description: Compound 15 acts as an inverse agonist of RORγt, the master regulator of T-helper 17 (Th17) cell function, and effectively inhibits IL-17 release in human Th17 cells. In contrast, Compound 25 functions as an agonist of RORγt. []

6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (PLX5622)

  • Compound Description: PLX5622 is a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF-1R), demonstrating efficacy in reducing glioma growth by modulating glioma-associated microglia and macrophages (GAMMs). []

Venetoclax and its metabolites (Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA))

  • Compound Description: Venetoclax is a potent Bcl-2 inhibitor used in treating hematologic malignancies. VNO and VHA are oxidative impurities of venetoclax, with VHA forming from VNO via the Meisenheimer rearrangement. []

Pyridine derivatives

  • Compound Description: This series of pyridine derivatives, designed as neonicotinoid analogues, exhibited insecticidal activity against the cowpea aphid, Aphis craccivora Koch. []

5-Bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)

  • Compound Description: These compounds, featuring a pyrimidine ring linked to a benzamide moiety, showed potent antifungal activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. []

3-(Benzamidomethyl and fluorobenzamidomethyl)-6-(fluoro, chloro and methylthio)-2-(4-tolyl and 3,4-methylenedioxyphenyl)imidazo[1,2-b]pyridazines

  • Compound Description: This series of imidazo[1,2-b]pyridazines showed anxiolytic activity, with 3-(3- or 4-fluorobenzamidomethyl)-2-(3,4-methylenedioxyphenyl)-6-methylthioimidazo[1,2-b]pyridazine exhibiting the strongest binding affinity to the benzodiazepine site. []

4-Chloro-3-(substituted amino)methyl-5-[7-bromo (and 7-trifluoromethyl)-1,5-naphthyridin-4-ylamino]biphenyl-2-ols and 4-Chloro-3-(substituted amino)methyl-5-(7-trifluoromethyl-quinazolin-4-ylamino)biphenyl-2-ols

  • Compound Description: This series of compounds consists of Mannich bases derived from 4-[7-bromo (and 7-trifluoromethyl)-1,5-naphthyridin-4-ylamino]phenol and the corresponding substituted 5-(7-trifluoromethylquinazolin-4-ylamino)biphenyl-2-ols. These compounds were synthesized and tested for antimalarial activity against Plasmodium falciparum. []

5-[(7-Chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and Nω-oxides

  • Compound Description: This series of compounds and their Nω-oxides demonstrated promising antimalarial activity against Plasmodium berghei in mice and displayed activity against resistant strains of the parasite. []
Overview

2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is an organic compound notable for its potential applications in medicinal chemistry and biological research. Its complex structure, which includes a benzamide backbone with chlorine and fluorine substituents, makes it a subject of interest for various synthetic and biological studies.

Source

This compound can be synthesized through various chemical methods, primarily involving the reaction of specific precursors under controlled conditions. The compound's unique properties stem from its functional groups, which influence its reactivity and interactions with biological targets.

Classification

The compound falls under the category of aryl amides, specifically substituted benzamides, which are known for their diverse biological activities. The presence of halogens (chlorine and fluorine) in the structure often enhances the compound's lipophilicity and bioactivity.

Synthesis Analysis

Methods

The synthesis of 2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide typically involves several key steps:

  1. Preparation of Precursors: The synthesis begins with the formation of 2-chloro-6-fluorobenzoyl chloride, which is a crucial intermediate.
  2. Reaction with Amines: The benzoyl chloride is then reacted with 4-amino-((6-methylpyridazin-3-yl)phenyl) under anhydrous conditions to form the target compound. This step is often performed in an organic solvent like dichloromethane or toluene, at controlled temperatures to optimize yield.

Technical Details

The reaction conditions are critical; maintaining anhydrous environments prevents hydrolysis of reactive intermediates. Stirring at room temperature or slightly elevated temperatures ensures complete conversion to the desired product. Purification methods such as recrystallization or chromatography may be employed to isolate the final product.

Molecular Structure Analysis

Structure

The molecular formula for 2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is C_{17}H_{16}ClF N_{4}O.

Structural Features:

  • Chlorine Atom: Positioned on the benzene ring, influencing electronic properties.
  • Fluorine Atom: Also on the benzene ring, enhancing stability and lipophilicity.
  • Amino Group: Contributes to hydrogen bonding capabilities.
  • Pyridazine Moiety: Adds complexity and potential for specific biological interactions.

Data

Key structural data include:

  • Molecular Weight: 334.79 g/mol
  • Melting Point: Not extensively documented but can be inferred from similar compounds.
Chemical Reactions Analysis

Reactions

2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide can undergo several types of chemical reactions:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield carboxylic acids and amines.
  3. Reduction/Oxidation: The compound may also be subjected to oxidation or reduction processes, leading to various derivatives.

Technical Details

Common reagents for these reactions include sodium hydroxide for nucleophilic substitution and lithium aluminum hydride for reduction processes. Reaction yields and selectivity can vary significantly based on conditions such as temperature, solvent choice, and concentration.

Mechanism of Action

The mechanism of action for 2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide involves its interaction with specific biological targets, such as enzymes or receptors.

Process

Upon administration, the compound may bind to target proteins, modulating their activity through competitive inhibition or allosteric modulation. This interaction could lead to downstream effects on cellular signaling pathways, potentially influencing processes such as cell proliferation or apoptosis.

Data

Research indicates that compounds with similar structures often exhibit significant biological activity against various targets in cancer therapy and other therapeutic areas.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic character.

Chemical Properties

Chemical properties are characterized by:

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: The presence of halogens increases reactivity towards nucleophiles.

Relevant data from similar compounds suggest a melting point range that could provide insights into thermal stability.

Applications

2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide has several notable applications:

  1. Medicinal Chemistry: Investigated as a potential lead compound for developing new therapeutics targeting specific diseases, particularly cancers.
  2. Biological Research: Used in studies exploring enzyme modulation and cellular signaling pathways.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex organic molecules in laboratory settings.

Properties

CAS Number

1172416-75-9

Product Name

2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

IUPAC Name

2-chloro-6-fluoro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide

Molecular Formula

C18H14ClFN4O

Molecular Weight

356.79

InChI

InChI=1S/C18H14ClFN4O/c1-11-5-10-16(24-23-11)21-12-6-8-13(9-7-12)22-18(25)17-14(19)3-2-4-15(17)20/h2-10H,1H3,(H,21,24)(H,22,25)

InChI Key

WQUMEWXMFXURJZ-UHFFFAOYSA-N

SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.